molecular formula C13H7F3O B3040823 2,4,6-Trifluorobenzophenone CAS No. 243448-19-3

2,4,6-Trifluorobenzophenone

Cat. No. B3040823
Key on ui cas rn: 243448-19-3
M. Wt: 236.19 g/mol
InChI Key: QDOCYYMHOUIKNJ-UHFFFAOYSA-N
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Patent
US08148572B2

Procedure details

2,4,6-trifluorobenzoyl chloride (5.0 g), benzene (5 ml) and ferric chloride (1.39 g) were heated at 80° C. for 16 h, then allowed to cool to room temperature. The reaction mixture was diluted with water, extracted with ethyl acetate (×2) and the combined organic extracts washed with brine, dried (MgSO4) and evaporated under reduced pressure (5.80 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]([F:12])[C:3]=1[C:4](Cl)=[O:5].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O>[C:13]1([C:4]([C:3]2[C:2]([F:1])=[CH:10][C:9]([F:11])=[CH:8][C:7]=2[F:12])=[O:5])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C(=CC(=C1)F)F
Name
Quantity
5 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
ferric chloride
Quantity
1.39 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (×2)
WASH
Type
WASH
Details
the combined organic extracts washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure (5.80 g)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(=O)C1=C(C=C(C=C1F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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